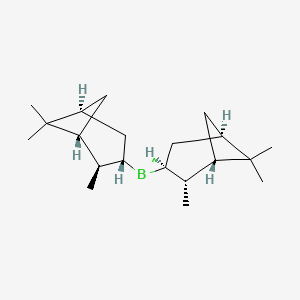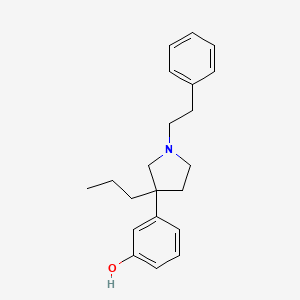
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound that features a phenol group attached to a pyrrolidine ring, which is further substituted with a phenylethyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylethyl and propyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring and its substituents can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with different substituents on the pyrrolidine ring or the phenyl group. Examples include:
- 3-[1-(2-Phenylethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(2-Phenylethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
The uniqueness of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
14254-00-3 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO/c1-2-12-21(19-9-6-10-20(23)16-19)13-15-22(17-21)14-11-18-7-4-3-5-8-18/h3-10,16,23H,2,11-15,17H2,1H3 |
InChI Key |
IAUGXDGCSZMJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



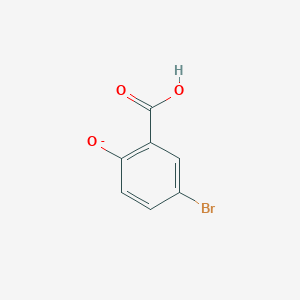
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
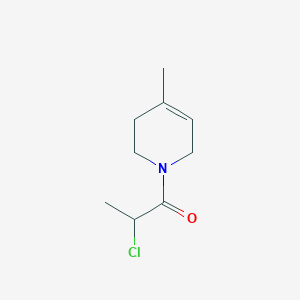
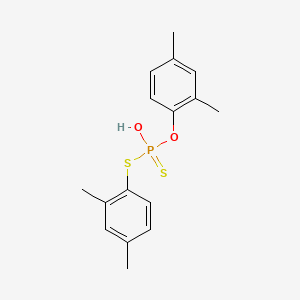
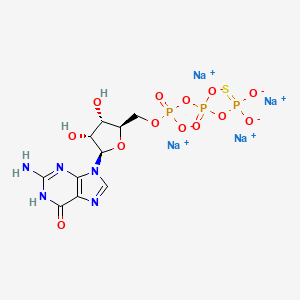
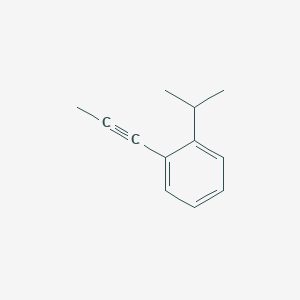
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
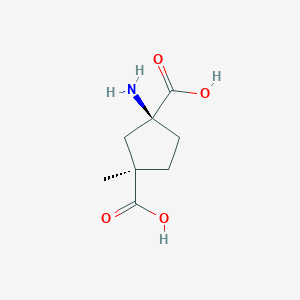
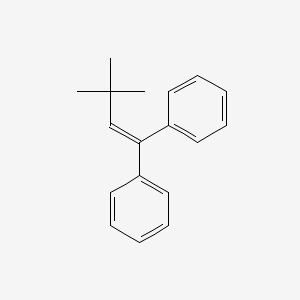
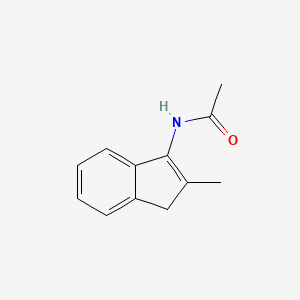
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
